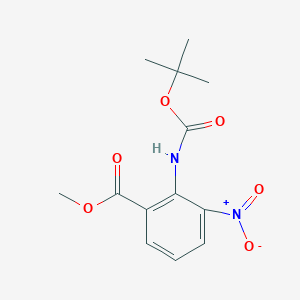

2,3,6-Triaminopyridine dihydrochloride

Overview

Description

2,3,6-Triaminopyridine dihydrochloride, also known as 2,3,6-TAP, is an organic compound used as a reagent in organic chemistry. It is a colorless solid that is soluble in water and other polar solvents. It is a useful reagent for the synthesis of a variety of compounds, including amines, amides, thioamides, and nitriles. It is also used in the synthesis of medicines, dyes, and other organic compounds.

Scientific Research Applications

Generation of Superoxide Radical and Hydrogen Peroxide

2,3,6-Triaminopyridine, a metabolite of phenazopyridine, autoxidizes at neutral pH, generating superoxide radical and hydrogen peroxide. This process causes oxidative damage in erythrocytes, as evidenced by methaemoglobin formation and glutathione depletion. The effects are similar to 1,2,4-triaminobenzene, suggesting potential toxicity in animals due to oxidative stress mechanisms (Munday & Fowke, 1994).

Anticonvulsant Activity

2,3,6-Triaminopyridine derivatives have been synthesized to identify potent analogs with anticonvulsant properties. The study focused on determining structural properties that control potency and neurotoxicity. The lipophilicity of these compounds was a key factor in their anticonvulsant potency and neurotoxicity, with NMR experiments conducted to measure phospholipid-binding parameters (Seydel et al., 1994).

Synthesis of Diazepines

2,3,6-Triaminopyridine has been used in the synthesis of diazepine derivatives, which are important in medicinal chemistry. The reaction with chalcones in acetic acid led to the formation of 8-amino-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepine and 6-amino-2,3-dihydro-1H-pyrimido[4,5-b][1,4]diazepine derivatives (Insuasty et al., 1997).

Toxicity Studies in Rats

2,3,6-Triaminopyridine caused necrosis of skeletal and heart muscle, as well as kidney damage in rats. This compound disrupts mitochondrial metabolism and is likely responsible for the muscle damage and renal tubular necrosis observed in phenazopyridine use or abuse (Munday & Manns, 1998).

Explosive Materials Research

Aminonitropyridines, including 2,3,6-Triaminopyridine, have been synthesized for use in insensitive energetic materials. These compounds have high density, thermal and chemical stability, making them suitable for explosive materials research (Hollins et al., 1996).

Analgesic and Antipyretic Agent Synthesis

2,3,6-Triaminopyridine derivatives have been studied in the context of synthesizing potential analgesic and antipyretic compounds. Environmental friendly syntheses have been developed for these compounds, demonstrating their potential application in medicinal chemistry (Reddy et al., 2014).

Future Directions

Properties

IUPAC Name |

pyridine-2,3,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAKLIEXRQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)